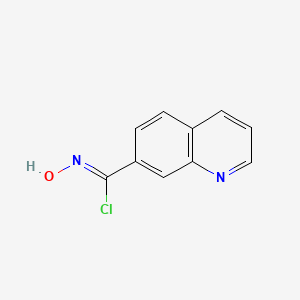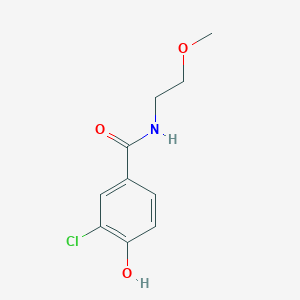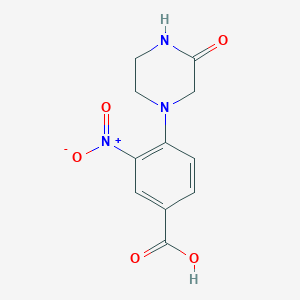![molecular formula C14H18IN5O B1417029 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231959-23-1](/img/structure/B1417029.png)
3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
Descripción general
Descripción
3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a highly selective neurotoxin that has been used to study the effects of dopaminergic neuron degeneration in Parkinson's disease.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Ligand Development
3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide plays a role in the synthesis of complex compounds. For instance, it is involved in the creation of mixed ligand fac-tricarbonyl complexes, which have applications in bioactive molecule labeling, influencing the physico-chemical properties of conjugates (Mundwiler et al., 2004).
Catalysis in Organic Reactions
This compound has been used in catalytic systems, specifically in Chan-Lam cross-coupling reactions. The reactions demonstrate the compound's utility in facilitating C-N cross-coupling reactions involving imidazole derivatives and arylboronic acids with different electronic properties (Xue et al., 2016).
Anticancer Research
In the field of anticancer research, derivatives of this compound, such as piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, have been synthesized and evaluated for their anticancer activity against various cancer cell lines (Kumar et al., 2013).
Radioactive Tracer Development
The compound has been explored in the development of radioactive tracers for imaging purposes. For instance, it has been used in synthesizing a candidate for imaging dopamine D4 receptors (Eskola et al., 2002).
Crystallography and Structural Analysis
Its derivatives have also been studied in crystallography to understand the molecular and crystal structures, which can provide insights into intermolecular interactions and stability of the compounds (Belguedj et al., 2015).
Drug Development
While excluding drug use and dosage, it is important to note that derivatives of this compound have been studied for their potential in drug development, such as in the synthesis of inhibitors for specific enzymes (Shibuya et al., 2018).
Propiedades
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O.HI/c1-16-6-7-19(12-16)14(20)18-10-8-17(9-11-18)13-4-2-3-5-15-13;/h2-7,12H,8-11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSCAUAIQXEJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)





![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)




